NA-CATH
Description
Overview of Cathelicidins as Host Defense Peptides in Vertebrates
Cathelicidins are a ubiquitous family of host defense antimicrobial peptides found in vertebrate animals. frontiersin.org Unlike other antimicrobial peptide families, they are characterized by a large and relatively well-conserved proregion known as the cathelin-like domain, rather than solely by their mature, bioactive peptide sequences, which are highly diverse. frontiersin.orgmdpi.com This diversity in the mature peptide results in at least five different structural types and distinct modes of action. frontiersin.org
Upon proteolytic cleavage of the precursor protein, the mature cathelicidin (B612621) peptide is released, becoming biologically active. frontiersin.org These peptides exhibit a pleiotropic role in immunity, possessing direct antimicrobial activity against bacteria, fungi, viruses, and parasites, as well as the ability to modulate other host responses to infection and injury. frontiersin.org Cathelicidins are expressed and secreted by various circulating immune cells and epithelial cells that act as barriers against infection. frontiersin.org Their expression patterns are varied and complex, regulated differently in various cell types and stimulated by both exogenous microbial components and endogenous factors. frontiersin.org
Cathelicidins are considered vital components of innate immunity in all vertebrates. nih.govnih.gov While their antibacterial activity was an initial focus of research, their capacity to modulate immune and inflammatory processes has emerged as a major function. nih.govnih.gov Cathelicidins from various vertebrate species have demonstrated strong immunomodulatory effects, such as inducing chemokines and suppressing pro-inflammatory mediators triggered by microbial molecules. nih.govfrontiersin.org Beyond immune modulation, cathelicidins also contribute to reducing bacterial load in infection models, promoting wound healing, cell recruitment and differentiation, and the production of anti-inflammatory cytokines, depending on their amino acid sequence. nih.govfrontiersin.org
Significance of Reptilian (Snake) Cathelicidins in Natural Product Discovery
Reptiles, being among the oldest known amniotes, possess an evolutionarily ancient innate immune system that is of considerable interest for identifying novel and useful antimicrobial peptides. mdpi.com Snake venom, in particular, represents a rich biochemical source of bioactive molecules with diverse structures and functions, offering a range of therapeutic effects with pharmacological and biotechnological applications. frontiersin.org Consequently, snake venoms are explored in the search for natural molecules, including venom cathelicidin-related antimicrobial peptides (CRAMPs). frontiersin.org
Reptilian cathelicidins typically exhibit low hemolytic and cytotoxic activity against mammalian cells. nih.govfrontiersin.org They can also inhibit the production of LPS-induced nitric oxide (NO) and pro-inflammatory cytokines by mammalian macrophages in vitro. nih.govfrontiersin.org These inhibitory activities are often attributed to the peptides' direct binding to LPS and the TLR-4/MD2 complex, which prevents receptor activation and inhibits downstream signaling pathways. nih.govfrontiersin.org The exploration of cathelicidins from snake venoms is greatly facilitated by the sequencing of snake genomes, enabling the identification of these peptides. nih.gov
Historical Context and Initial Identification of NA-CATH from Naja atra
The first discovery of reptile CRAMPs was reported in 2008. frontiersin.orgnih.govresearchgate.netulisboa.pt This pioneering work described peptides isolated from the venom and tissues of three Asian elapid species: Naja atra (Chinese cobra), Ophiophagus hannah (king cobra), and Bungarus fasciatus (banded krait). frontiersin.orgnih.govresearchgate.netulisboa.pt The this compound peptide was specifically identified from Naja atra through the construction of snake venom gland cDNA libraries. frontiersin.orgnih.govulisboa.pt This identification confirmed the presence of cathelicidins in reptiles, which had not been widely reported in this class of vertebrates before this time. nih.govharvard.edu
The discovery of this compound, alongside other snake cathelicidins like OH-CATH and BF-CATH, provided new insights into the evolution and diversity of the cathelicidin family. nih.govharvard.edu The precursor peptide of some snake cathelicidins, like BF-CATH, is composed of a conserved cathelin domain and a mature peptide at the C-terminus, similar to other cathelicidins, but some may also possess atypical insertions. nih.govnih.govharvard.edu
Current State of Academic Research on this compound
Current academic research on this compound continues to explore its potential as an antimicrobial agent and investigate its mechanisms of action. This compound has been shown to possess potent antimicrobial activity against a range of bacteria. researchgate.netresearchgate.netmdpi.combohrium.com Studies have demonstrated its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria including Escherichia coli, Aggregatibacter actinomycetemcomitans, Pseudomonas aeruginosa, and Francisella novicida. researchgate.netresearchgate.netmdpi.combohrium.complos.orgnih.gov this compound has also shown activity against Burkholderia thailandensis, a bacterium related to more virulent strains. researchgate.netplos.org
Beyond its direct killing activity, research has investigated this compound's ability to inhibit biofilm formation, a key factor in chronic infections. ulisboa.ptresearchgate.netplos.orgnih.govfrontiersin.org Studies have reported the antibiofilm potential of this compound against Staphylococcus aureus and Burkholderia thailandensis. ulisboa.ptresearchgate.netplos.orgnih.govfrontiersin.org
Structural analysis, including techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, has been employed to understand the structural properties of this compound and how they relate to its activity. frontiersin.orgnih.govfrontiersin.org this compound contains an imperfect repeated 11-amino-acid motif known as the ATRA motif. researchgate.netbohrium.complos.orgnih.govnih.gov Studies on synthetic peptides based on this motif have helped to probe the significance of specific amino acid positions for antimicrobial performance and helicity. researchgate.netnih.govnih.gov These studies suggest that shorter peptides derived from the ATRA motif can retain high antimicrobial activity with low toxicity against host cells. researchgate.netnih.gov
Research also indicates that this compound and its derivatives typically exhibit low hemolytic and cytotoxic activity against mammalian cells at effective antimicrobial concentrations. researchgate.netnih.govfrontiersin.org
Detailed research findings on this compound's antimicrobial activity against specific pathogens are available in the literature. For example, studies have reported EC50 values (the effective concentration required to kill 50% of the bacterial population) for this compound against various microorganisms. plos.orgnih.gov
| Microorganism | EC50 (µg/ml) | EC50 (µM) | Source |
| Staphylococcus aureus | 2.9 | - | nih.gov |
| Burkholderia thailandensis | - | 0.877 | plos.org |
| Francisella novicida | - | 1.88 | researchgate.net |
Note: EC50 values can vary depending on experimental conditions and the specific bacterial strain used.
Recent studies are also exploring the potential of synthetic peptides derived from this compound, such as this compound-ATRA-1-ATRA-1, for other activities, including potential antitumoral effects, investigating their interactions with model membranes representative of cancer cells. preprints.org
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
KRFKKFFKKLKNSVKKRAKKFFKKPKVIGVTFPF |
Origin of Product |
United States |
Molecular Characterization and Biosynthetic Pathways of Na Cath
Isolation and Purification Methodologies for NA-CATH from Biological Sources
This compound has been identified from biological sources, specifically the venom gland of the Chinese cobra, Naja atra. researchgate.netulisboa.pt Its identification has involved the construction of snake venom gland cDNA libraries. researchgate.netulisboa.pt
While specific detailed protocols for the isolation and purification of naturally occurring this compound from Naja atra venom are not extensively detailed in the provided literature, general approaches for peptide isolation from complex biological mixtures like venom typically involve chromatographic techniques. For the purification of recombinant cathelicidin (B612621) derivatives, methods such as Ni2+ affinity chromatography have been employed for peptides expressed with His-tags. nih.govresearchgate.net This method leverages the affinity of histidine residues for nickel ions immobilized on a stationary phase, allowing for the separation of the tagged recombinant peptide from other cellular components.
Genetic Analysis of the this compound Precursor Gene and Transcriptional Regulation
Cathelicidins are encoded by genes that are conserved across various species. openbiochemistryjournal.comacs.org Genetic analysis of cathelicidin precursors, including those from snakes, reveals a conserved structural organization. researchgate.netopenbiochemistryjournal.commdpi.com The precursor protein is typically encoded by a gene structure that includes sequences for a signal peptide, a conserved N-terminal cathelin-like domain, and a variable C-terminal domain that encodes the mature bioactive peptide. researchgate.netnih.govopenbiochemistryjournal.commdpi.com
For snake-derived cathelicidins, including this compound, cDNA libraries from venom glands have been constructed and sequenced to identify the precursor sequences. researchgate.netulisboa.pt This genetic information allows for the prediction of the amino acid sequence of the precursor protein, including the signal peptide, cathelin domain, and the mature peptide region. researchgate.net
Regarding transcriptional regulation, studies on human cathelicidin (hCAP18/LL-37) have shown that the transcription of the gene is increased during bacterial, viral, fungal, or protozoa infections. openbiochemistryjournal.com Calcitriol, the active form of vitamin D, has been identified as a potent inducer of human cathelicidin mRNA transcription. openbiochemistryjournal.com While these findings provide insight into cathelicidin gene regulation in general, specific details regarding the transcriptional regulation of the this compound precursor gene in Naja atra are not provided in the available information.
Post-Translational Processing and Maturation of this compound
Cathelicidins are synthesized as inactive precursor proteins that undergo post-translational processing to yield the mature, active peptide. mdpi.comnih.govopenbiochemistryjournal.commdpi.com This processing is crucial for the maturation and activation of this compound.
Propeptide Cleavage Mechanisms
A key step in the maturation of cathelicidins is the proteolytic cleavage of the inactive precursor. mdpi.comnih.govopenbiochemistryjournal.commdpi.com The highly conserved N-terminal pro-domain, which contains the cathelin domain, is cleaved from the C-terminal domain that constitutes the mature bioactive peptide. mdpi.comnih.govopenbiochemistryjournal.com This cleavage event releases the active cathelicidin peptide. In the case of human cathelicidin (hCAP18), this proteolytic breakdown is carried out by enzymes such as elastase or proteinase-3 during the degranulation of activated neutrophils. openbiochemistryjournal.com For recombinant production of cathelicidin derivatives using fusion proteins, enzymatic cleavage with enzymes like enterokinase has been used to release the mature peptide from the fusion partner. nih.govresearchgate.net This indicates that specific protease activity is required to liberate the mature peptide from its precursor or recombinant fusion construct.
Strategies for Recombinant Production of this compound and Its Analogues
Recombinant production offers a means to obtain larger quantities of peptides like this compound and its analogues for research and potential therapeutic applications. Strategies for recombinant production involve expressing the peptide sequence in a suitable host organism.
Expression Systems and Vectors for Heterologous Synthesis
Various expression systems have been explored for the heterologous synthesis of antimicrobial peptides, including cathelicidins and their derivatives. Escherichia coli is a commonly used bacterial expression system. nih.govresearchgate.net Studies have reported the cloning of cathelicidin derivative gene sequences into expression vectors such as pET-32a(+) for expression in E. coli strains like BL21. nih.govresearchgate.net These vectors often include elements for high-level expression and may incorporate fusion tags to aid in purification and improve peptide stability or solubility. nih.govresearchgate.net For instance, expression with a thioredoxin (Trx) fusion partner and a His-tag has been used, with an enterokinase cleavage site placed to allow for the release of the mature peptide after purification. nih.govresearchgate.net
Yeast expression systems, such as Pichia pastoris, have also been utilized for the production of recombinant cathelicidins. nih.gov Expression vectors designed for P. pastoris, such as pJexpress vectors, can be used to ligate the cDNA sequence of the peptide. nih.gov These systems may include secretion signal sequences, like the α-mating factor secretion signal, to facilitate the secretion of the expressed recombinant proteins into the culture medium, simplifying downstream purification. nih.gov The choice of expression system and vector depends on factors such as the desired yield, the complexity of the peptide, and the need for specific post-translational modifications.
Purification and Validation of Recombinant this compound
The identification of this compound from Naja atra venom gland cDNA libraries provided the genetic information necessary for its study and potential recombinant production. nih.gov While specific detailed protocols for the purification of recombinant this compound were not extensively detailed in the search results, the process for obtaining recombinant cathelicidin peptides generally involves expression in host systems like Escherichia coli and subsequent purification. nih.govmdpi.comresearchgate.net
A study on a related recombinant snake cathelicidin derivative peptide (Cath-A), described as a modified cathelicidin-BF peptide, provides an example of a recombinant expression and purification strategy. mdpi.com In this approach, the peptide was expressed in E. coli as a fusion protein, typically with a tag like a His-tag and a partner protein such as thioredoxin (Trx) to enhance solubility and aid purification. mdpi.comresearchgate.net Purification of the recombinant fusion protein was achieved using affinity chromatography, such as Ni²⁺ affinity chromatography, which binds to the His-tag. mdpi.comresearchgate.net Following purification, the mature peptide was released by enzymatic cleavage of the fusion partner using an enzyme like enterokinase. mdpi.com This method has demonstrated the potential for cost-effective production of active recombinant peptides for in vitro studies. mdpi.com
Validation of recombinant this compound involves confirming its molecular characteristics and biological activity to ensure it is functionally equivalent to the native peptide. Structural validation can be performed using techniques like CD and NMR spectroscopy to verify the adoption of the expected secondary and tertiary structures, such as the characteristic alpha-helix and random coil regions. nih.govguidetopharmacology.orgmdpi.comresearchgate.net Functional validation typically involves assessing its biological activity, such as its antimicrobial properties against target bacteria. nih.govmdpi.complos.org Studies on this compound have included evaluating its ability to lyse liposomes and disrupt bacterial membranes, corroborating structural data and demonstrating its mechanism of action. nih.govguidetopharmacology.org Assessment of antibacterial and antibiofilm potential against specific pathogens like Staphylococcus aureus and Burkholderia thailandensis has also been used to validate the peptide's function. nih.govmdpi.complos.org
Table 1: Structural Characteristics of this compound
| Characteristic | Detail | Source |
| Amino Acid Length | 34 residues | guidetopharmacology.orgnih.gov |
| Net Charge | Highly cationic | guidetopharmacology.orgnih.gov |
| Key Structural Motif | Imperfect repeated 11-amino-acid (ATRA motif) | researchgate.netplos.org |
| Secondary Structure | Alpha-helix (Phe³ to Lys²³), Random coil (C-terminus) | nih.govguidetopharmacology.org |
| Helix-Breaking Residue | Proline at position 25 | nih.govguidetopharmacology.org |
| Origin | Naja atra (Chinese cobra) venom | nih.govguidetopharmacology.org |
Table 2: Recombinant Peptide Purification Example (Cath-A)
| Step | Method/Technique | Purpose | Source |
| Expression System | Escherichia coli BL21 | Production of recombinant peptide | mdpi.com |
| Fusion Partner/Tag | Thioredoxin (Trx), 6 His-tag | Enhance solubility, aid purification | mdpi.comresearchgate.net |
| Purification Method | Ni²⁺ affinity chromatography | Isolate His-tagged fusion protein | mdpi.comresearchgate.net |
| Cleavage of Fusion Tag | Enterokinase treatment | Release mature peptide from fusion protein | mdpi.com |
| Demonstrated Outcome | Active peptide obtained | Functional recombinant product | mdpi.com |
Advanced Structural Elucidation and Biophysical Properties of Na Cath
Primary Amino Acid Sequence Analysis of NA-CATH and Conserved Motifs
The primary structure of this compound consists of 34 amino acids with the sequence KRFKKFFKKLKNSVKKRAKKFFKKPKVIGVTFPF. preprints.org This sequence contributes to its cationic nature, featuring multiple lysine (B10760008) (K) and arginine (R) residues. preprints.orgresearchgate.net
Analysis of the this compound sequence has revealed the presence of a semi-conserved repeated 11-residue motif, referred to as the ATRA motif. nih.govresearchgate.netplos.orgmdpi.comnih.govx-mol.comacs.orgfrontiersin.orggmu.edumdpi.com This motif appears imperfectly repeated twice within the peptide chain, designated as ATRA-1 and ATRA-2. researchgate.netplos.orgmdpi.com The ATRA-1 and ATRA-2 motifs exhibit differences at the 3rd (Phenylalanine/Alanine) and 10th (Leucine/Proline) residue positions. mdpi.com The sequence pattern of the ATRA motif is consistent with the potential to form an amphipathic helical conformation. nih.govx-mol.com
Secondary Structure Determination of this compound
The secondary structure of this compound is highly dependent on its environment. preprints.org Biophysical studies, particularly using Circular Dichroism (CD) spectroscopy, have been instrumental in determining the peptide's conformational behavior in different conditions.
α-Helical Content and Propensity using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a key technique used to assess the α-helical content of peptides. Studies on this compound have shown that it exhibits limited helical character in aqueous buffer, appearing largely unordered (random coil) in such environments and in the presence of neutral small unilamellar vesicles (POPC). preprints.orgnih.govresearchgate.netfrontiersin.org
However, this compound undergoes a conformational change and adopts a helical structure in membrane-mimicking environments or helix-promoting solvents such as trifluoroethanol (TFE) and sodium dodecyl sulfate (B86663) (SDS). nih.govresearchgate.netfrontiersin.orggmu.edumdpi.comfrontiersin.orgresearchgate.netscience.gov CD spectra of this compound in 60 mM SDS and 50% TFE display pronounced dichroic minima at 222 nm and 208 nm, which are characteristic signatures of α-helical peptides. nih.gov
The α-helical content of this compound is significantly influenced by the presence of anionic lipids. The most substantial α-helical content, measured at 62%, was observed when this compound interacted with anionic lipid vesicles composed of POPS. preprints.org This suggests that negatively charged environments play a crucial role in stabilizing the helical conformation of this compound. preprints.org
Compared to synthetic peptides based on the ATRA motif, this compound has shown weaker helical CD signatures. frontiersin.orgfrontiersin.org This difference has been attributed, in part, to the presence of a proline residue at position 25 in the this compound sequence, which is known to act as a helix-breaker. frontiersin.orgfrontiersin.org
The following table summarizes some findings on this compound's helical content in different environments:
| Environment | Helical Content (%) | Reference |
| Aqueous buffer (Hepes) | Unordered | preprints.org |
| POPC neutral small unilamellar vesicles | Unordered | preprints.org |
| POPS anionic lipid vesicles | 62.2 | preprints.org |
| MCF-7 vesicles (tumoral model membrane) | 4.2 | preprints.org |
| 60 mM SDS in 10 mM phosphate (B84403) buffer (pH 7) | Helical character | nih.gov |
| 50% TFE in 10 mM phosphate buffer (pH 7) | Helical character | nih.gov |
| 30% TFE in phosphate-buffered saline | Defined α-helix | frontiersin.orgfrontiersin.org |
Conformational Transitions in Different Solvent Environments
This compound exhibits significant conformational transitions depending on the surrounding solvent environment. It transitions from a disordered or random coil conformation in aqueous solutions to a more structured, primarily α-helical form in hydrophobic or membrane-like conditions. nih.govresearchgate.netfrontiersin.orggmu.edumdpi.comfrontiersin.orgresearchgate.net
This coil-to-helix transition is particularly pronounced upon interaction with negatively charged and hydrophobic environments, which provide stabilization for the peptide's conformational structure. preprints.org The ability to undergo such transitions is a common feature of amphipathic peptides that interact with biological membranes.
Three-Dimensional Solution Structure of this compound
Determining the three-dimensional structure of peptides in solution is crucial for understanding their mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the atomistic details of this compound's solution structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Details
NMR spectroscopy has been used to determine the solution structure of full-length this compound. nih.govfrontiersin.orgmdpi.comfrontiersin.org These studies provide high-resolution insights into the peptide's conformation.
In the presence of 30% TFE in phosphate-buffered saline, NMR data revealed that this compound adopts a defined α-helical structure spanning from residue Phe3 to Lys23. nih.govfrontiersin.orgmdpi.comfrontiersin.org NMR studies investigating the interaction of this compound with liposomes have also shown signal broadening for aromatic residues, indicating their interaction with the lipid environment. frontiersin.org These findings from NMR experiments are consistent with the conformational changes observed using CD spectroscopy.
Identification of Structured and Unstructured Regions (e.g., C-terminal Tail)
Based on NMR data, the structure of this compound in membrane-mimicking environments is characterized by distinct structured and unstructured regions. The N-terminal part of the peptide, specifically residues Phe3 to Lys23, forms a well-defined α-helix. nih.govfrontiersin.orgmdpi.comfrontiersin.org
In contrast, the C-terminal region, comprising the last eleven amino acids, does not exhibit a defined structure and exists in random conformations. nih.gov This unstructured nature of the C-terminal tail is largely attributed to the presence of Proline at position 25, which acts as a helix-breaking residue. frontiersin.orgfrontiersin.org While unstructured in free solution, the C-terminal flexible region appears to become more stable (less mobile) when the peptide interacts with liposomes. frontiersin.org
This structural profile, featuring an N-terminal α-helix and an unstructured C-terminal tail, is similar to that observed in other snake venom cathelicidins. frontiersin.orgmdpi.comfrontiersin.org
Comparative Structural Analysis with Other Related Peptides
This compound contains an 11-residue sequence known as an ATRA motif, which is repeated twice and is largely shared by other snake venom cathelicidins (SV-CATHs) mdpi.comresearchgate.net. This suggests a common structural or functional element within this family of peptides. Comparative studies with other cathelicidins, such as human LL-37 and cathelicidin-BF from Bungarus fasciatus, have been conducted to understand the structural basis of their activity frontiersin.orgnih.gov.
While LL-37 is a helical human cathelicidin (B612621), this compound has a proline residue at position 25 in its C-terminal region, which acts as a helix-breaker frontiersin.org. This proline residue leads to weaker helical CD signatures in this compound compared to some other cathelicidin-like peptides designed based on the ATRA motif frontiersin.org. Studies comparing this compound with its short analogs, like the ATRA motif peptides (e.g., ATRA-1A, ATRA-2), have correlated higher helical propensity in the analogs with increased antibacterial and antibiofilm activities compared to the natural this compound frontiersin.orgresearchgate.net. This highlights the influence of the C-terminal flexibility, potentially due to the proline residue, on the peptide's structure and function frontiersin.org.
Comparative structural analysis of peptides often involves techniques like CD and NMR to assess secondary structure in different environments, as well as computational methods like docking and molecular dynamics simulations to study interactions and conformational changes researchgate.netfrontiersin.orgnih.gov.
Mechanistic Investigations of Na Cath S Membrane Interaction and Cellular Permeabilization
Biophysical Principles Governing Cationic Peptide-Membrane Interactions
Cationic peptides, including NA-CATH, are characterized by a net positive charge at physiological pH, primarily attributed to the presence of basic amino acid residues like lysine (B10760008) and arginine. nih.govnih.gov This positive charge serves as the initial driving force for interaction with negatively charged biological membranes, particularly the bacterial cell membrane, which is enriched in anionic lipids such as phosphatidylglycerol and cardiolipin (B10847521) compared to the predominantly zwitterionic mammalian cell membrane. preprints.orgnih.gov This electrostatic attraction contributes to the selective targeting of bacteria by many antimicrobial peptides.
Beyond the initial electrostatic engagement, the amphipathic nature of this compound plays a crucial role. Amphipathic peptides possess distinct hydrophobic and hydrophilic domains. Upon associating with the membrane interface, these peptides often undergo conformational changes, frequently adopting α-helical structures. nih.govmdpi.comresearchgate.net In this conformation, the hydrophobic residues are oriented to interact with the non-polar lipid acyl chains within the membrane interior, while the hydrophilic and charged residues remain exposed to the aqueous environment or interact with the polar headgroups of the lipids. nih.govmdpi.comresearchgate.net This partitioning into the membrane interface can induce significant perturbations in the lipid packing arrangements. mdpi.com
The interaction between cationic peptides and membranes is governed by a complex interplay of forces, including electrostatic attraction, hydrophobic interactions between the peptide's non-polar segments and the lipid tails, and hydrogen bonding with lipid headgroups. preprints.orgnih.gov The dynamic nature of these interactions is conceptualized by models such as the "soft membranes adapt and respond, also transiently" (SMART) model. This model posits that membranes can adapt to the presence of peptides, maintaining their bilayer structure at lower peptide concentrations but undergoing phase transitions and disruption as the peptide concentration increases. mdpi.comresearchgate.net
This compound Interaction with Model Lipid Bilayers
Model lipid bilayers, such as liposomes and supported lipid bilayers (SLBs), provide simplified yet powerful systems for investigating the intricate interactions between peptides and membranes under controlled experimental conditions. nih.govgenscript.compreprints.org Studies employing these models have yielded significant insights into how this compound engages with the lipid environment.
Influence of Lipid Composition (e.g., Phospholipid Headgroups, Fatty Acid Chain Length)
The specific lipid composition of the membrane significantly influences the nature and extent of this compound's interaction. The presence of anionic lipids, such as phosphatidylserine (B164497) (PS), enhances the initial electrostatic attraction and subsequent interaction with the cationic this compound peptide. preprints.orgpreprints.org Research has demonstrated a strong interaction between derivatives of this compound and lipids found in eukaryotic membranes, particularly phosphatidylserine, supporting a mechanism driven by electrostatic interactions with anionic lipids. preprints.orgpreprints.org
Studies also indicate that this compound can interact strongly with phosphatidylcholine (PC) headgroups at higher peptide concentrations, leading to alterations in the physical properties of lipid vesicles. preprints.org This interaction can influence the orientation of the phosphate (B84403) group within the lipid bilayer and disrupt phase transitions, such as the ripple phase transition observed in PC lipids. preprints.org
The diverse effects observed with varying lipid compositions underscore that this compound's activity and the specific mechanism of membrane interaction are highly dependent on the lipid environment. nih.govgenscript.com
Role of Membrane Curvature and Phase State on this compound Activity
Membrane curvature and the physical phase state of the lipid bilayer—whether in a rigid gel phase or a more fluid liquid crystalline phase—are critical determinants of the activity of membrane-active peptides like this compound. nih.govgenscript.com Studies have shown that the behavior of this compound, ranging from general membrane disruption to specific pore-based lysis, is contingent upon the prevailing lipid phases and composition. nih.govgenscript.com For instance, investigations using supported lipid bilayers mimicking MCF-7 cancer cells revealed that the interaction with a this compound derivative resulted in a notable exclusion of water molecules, an effect that was more pronounced when the lipids were in the liquid crystalline (Lα) phase. preprints.orgpreprints.org
The ability of linear cationic antimicrobial peptides to induce pore formation is also linked to topological interactions and the increase in membrane strain that occurs upon peptide adsorption. pnas.org Peptides that preferentially associate with or induce positive membrane curvature along their helical axis can promote pore formation. pnas.org
Characterization of Peptide Binding to Liposomes via Fluorescence Spectroscopy
Fluorescence spectroscopy is an invaluable tool for characterizing the binding of peptides to liposomes and assessing membrane permeabilization. nih.govbiorxiv.orgnih.govbiorxiv.orgrsc.org Techniques such as fluorescence requenching, which involves encapsulating a fluorophore and a quencher within liposomes, are commonly employed to monitor membrane integrity and quantify peptide-induced leakage. nih.gov
Studies investigating this compound's interaction with liposomes using fluorescence requenching experiments have demonstrated fluorophore leakage, consistent with mechanisms involving membrane thinning or the formation of transient pores. nih.gov Complementary NMR titration studies examining the peptide-liposome interaction have shown that this compound is in fast exchange with the liposome, supporting the dynamic nature of its association with the membrane. nih.gov The degree of fluorescence quenching or the rate and extent of fluorophore leakage provide quantitative data regarding the peptide's binding affinity and its capacity to disrupt membrane integrity.
Fluorescence anisotropy measurements can also be utilized to assess how the encapsulation or interaction of peptides with liposomes influences membrane fluidity. researchgate.net
Mechanisms of Membrane Disruption Induced by this compound
This compound disrupts lipid bilayers through mechanisms that are characteristic of many cationic membrane-active peptides. These mechanisms typically involve the peptide inserting into or associating with the membrane, leading to destabilization and increased permeability.
Pore Formation Models (e.g., Toroidal Pore, Barrel-Stave Pore)
Pore formation is a primary mechanism by which this compound and other antimicrobial peptides permeabilize target cell membranes. nih.govpreprints.orgnih.govpnas.orgfrontiersin.org Two widely accepted models describe how peptides can induce pore formation in lipid bilayers: the toroidal pore model and the barrel-stave pore model. preprints.orgnih.gov
In the toroidal pore model , peptides insert into the lipid bilayer and align roughly perpendicular to the membrane surface, with their hydrophilic faces lining the pore. This insertion causes both the peptides and the surrounding lipid headgroups to bend and form a continuous, transient pore. nih.govpnas.org This model is often visualized as a "doughnut" or "wormhole" like structure where the lipid monolayers are continuous through the pore. This mechanism typically leads to membrane thinning and can result in significant leakage of intracellular contents. nih.govnih.gov
In the barrel-stave pore model , peptides insert into the membrane and self-associate to form a pore where the peptides themselves form the walls of the channel, akin to the staves of a barrel. nih.gov In this model, the hydrophobic surfaces of the peptides interact with the lipid acyl chains, while the hydrophilic surfaces face the aqueous lumen of the pore. This mechanism is often associated with peptides that form stable transmembrane α-helices. nih.gov
Studies on this compound suggest a mechanism involving membrane thinning or transient pore formation, which aligns with models such as the toroidal pore. nih.gov While the toroidal pore model is frequently implicated for many cationic AMPs, the specific mechanism employed by this compound may be influenced by factors such as peptide concentration, the specific lipid composition of the target membrane, and its physical phase state. nih.govgenscript.com Experimental evidence for pore formation by this compound is supported by observations of leakage of fluorescent markers from liposomes in fluorescence requenching experiments. nih.gov Some literature also refers to the carpet model, where peptides accumulate on the membrane surface before disrupting it in a detergent-like fashion upon reaching a threshold concentration. preprints.orgnih.govpnas.org
Data Table: Summary of this compound Interaction with Model Membranes
| Model Membrane System | Key Lipid Components (Examples) | Observed Interaction/Effect | Characterization Technique(s) | Relevant Findings | Source |
| Liposomes | Various compositions (e.g., mimicking E. coli) | Membrane disruption, transition to pore-based lysing | Leakage experiments, Fluorescence requenching | Behavior is dependent on lipid phases and composition; observed shift from general disruption to pore formation. | nih.govgenscript.com |
| Liposomes | Not specified (used as bacterial membrane mimic) | Membrane thinning, transient pore formation, leakage | Fluorescence requenching, NMR titration | Leakage consistent with thinning or transient pore formation; peptide is in fast exchange with the liposome. | nih.gov |
| Supported Lipid Bilayers (SLBs) | Lipids representative of MCF-7 cancer cells (includes PS) | Strong interaction, exclusion of water molecules | Fourier-transform infrared spectroscopy (FTIR) | Interaction is more favorable in the liquid crystalline (Lα) phase; suggests electrostatic interaction with anionic lipids like PS. | preprints.orgpreprints.org |
| Liposomes | Phosphatidylcholine (PC) | Perturbation of physical properties | Differential Scanning Calorimetry (DSC), FTIR | Strong interaction with PC headgroups at high concentrations; affects phosphate group orientation and abolishes ripple phase transition. | preprints.org |
Detailed Research Findings:
Fluorescence requenching experiments using liposomes indicate that the full-length this compound peptide disrupts the lipid bilayer, leading to leakage and lysis. This effect is consistent with mechanisms involving membrane thinning or the formation of transient pores. nih.gov
NMR titration studies investigating the interaction between this compound and liposomes reveal that the peptide is in fast exchange with the liposomal membrane, supporting the dynamic nature of its membrane association. nih.gov
Studies employing supported lipid bilayers designed to mimic cancer cell membranes, such as those of MCF-7 cells, have shown that a derivative of this compound interacts strongly with the constituent lipids, particularly phosphatidylserine. preprints.orgpreprints.org This highlights the significant role of electrostatic interactions with anionic lipids in the peptide's membrane binding. This interaction was also associated with a pronounced exclusion of water molecules, which was observed to be more favorable when the lipid bilayer was in the liquid crystalline (Lα) phase. preprints.orgpreprints.org
Investigations utilizing differential scanning calorimetry and Fourier-transform infrared spectroscopy to study the interaction of a this compound derivative with liposomes composed of individual lipid types (PC, PE, PS, SM) have demonstrated that the peptide interacts strongly with phosphatidylcholine headgroups at higher concentrations, resulting in alterations to the physical properties of the lipids. preprints.org
Membrane Thinning and Carpet Model Interpretations
Research into this compound's interaction with lipid bilayers suggests mechanisms involving membrane thinning and adherence to the membrane surface consistent with aspects of the carpet model. chem960.comnih.govnih.gov The carpet model posits that cationic peptides initially bind electrostatically to the negatively charged surface of bacterial membranes, accumulating on the surface until a threshold concentration is reached. This accumulation can lead to membrane thinning and subsequent disruption.
Fluorescence requenching experiments have provided evidence supporting a membrane thinning or transient pore formation mechanism for this compound. chem960.comnih.gov These studies, using liposomes as bacterial membrane mimics, observe fluorophore leakage patterns consistent with such disruptive effects. chem960.com The structure of full-length this compound, possessing a defined alpha-helix and an unstructured C-terminal tail, is believed to contribute to its ability to disrupt the bilayer and induce leakage and lysing. chem960.com
Localized Membrane Destabilization and Leakage Dynamics
Beyond uniform thinning, this compound's interaction can lead to localized membrane destabilization and dynamic leakage. The peptide's ability to alter the physical state of model membranes is dependent on both peptide concentration and the lipid composition of the membrane. Studies using differential scanning calorimetry and Fourier-transform infrared spectroscopy have shown a strong interaction of this compound derivatives with lipids present in eukaryotic membranes, particularly phosphatidylserine, suggesting a mechanism involving electrostatic interaction with anionic lipids.
The interaction can induce changes in membrane fluidity and affect the gel to liquid-crystalline phase transition temperature of lipids. This suggests that this compound can insert into the membrane and disrupt lipid packing, contributing to destabilization. The dynamic nature of this interaction can lead to the formation of transient pores or defects, facilitating the leakage of intracellular contents. chem960.comnih.govnih.gov
Time-Resolved Analysis of this compound-Induced Membrane Permeabilization
Time-resolved techniques are crucial for understanding the kinetics and dynamics of membrane permeabilization induced by this compound. These methods allow for the monitoring of membrane integrity changes in real time following peptide exposure.
Kinetic Studies of Fluorophore Release from Liposomes
Kinetic studies, often employing liposomes loaded with self-quenching fluorophores like carboxyfluorescein (CF), are a common approach to quantify membrane permeabilization. Upon peptide-induced membrane disruption, the fluorophore is released into the surrounding medium, leading to a decrease in self-quenching and an increase in fluorescence intensity, which can be monitored over time.
While specific kinetic data tables for this compound induced fluorophore release were not extensively detailed in the provided snippets, the methodology is consistently mentioned as a technique used to study this compound's activity and understand its kinetics and mechanisms, including distinguishing between membrane disruption and pore-based lysing depending on membrane composition and phase. uc.ptcgl.org.cn
Real-time Monitoring of Membrane Integrity Changes
Real-time monitoring of membrane integrity changes provides insights into the speed and extent of this compound's disruptive effects. Techniques such as time-resolved flow cytometry can be used to monitor changes in membrane permeabilization by tracking the uptake of membrane-impermeant dyes into cells or liposomes over time.
Studies have shown that this compound can rapidly induce bacterial membrane disruption and cause the extravasation of intracellular content within minutes. nih.gov The kinetics of this process can be influenced by factors such as peptide concentration and the specific lipid composition and phase of the membrane. uc.ptcgl.org.cn
Investigation of this compound Selectivity for Bacterial vs. Host-Mimicking Membranes at a Biophysical Level
A key aspect of this compound's potential therapeutic utility is its observed selectivity for bacterial membranes over host cells. chem960.comuc.ptnih.gov Biophysical investigations using model membranes mimicking the lipid composition of bacterial and host cells have been crucial in understanding the basis for this selectivity. uc.ptcgl.org.cn
Bacterial membranes typically have a higher proportion of anionic lipids (such as phosphatidylglycerol and cardiolipin) compared to mammalian cell membranes, which are predominantly composed of zwitterionic lipids (like phosphatidylcholine and phosphatidylethanolamine). This compound, being a highly cationic peptide, exhibits stronger electrostatic interactions with the negatively charged bacterial membranes.
Studies using liposomes with varying ratios of anionic and zwitterionic lipids have demonstrated that this compound interacts more strongly and causes greater disruption in membranes with higher anionic lipid content, mimicking bacterial membranes. uc.ptcgl.org.cn This preferential interaction is considered a primary factor contributing to its selectivity. For example, a biophysical study showed a strong interaction of a this compound derivative with lipids present in tumoral membranes, especially phosphatidylserine, suggesting a mechanism based on electrostatic interaction with anionic lipids.
The membrane phase characteristics also play a significant role in this compound's activity and selectivity, influencing whether the peptide induces membrane disruption or pore-based lysing. uc.ptcgl.org.cn Understanding these biophysical interactions at the membrane level is essential for deciphering the molecular basis of this compound's selective toxicity.
Structure Activity Relationship Sar Studies and De Novo Peptide Engineering of Na Cath Analogues
Identification of Crucial Amino Acid Residues and Structural Motifs for Activity
The biological activity of antimicrobial peptides like NA-CATH is intrinsically linked to their amino acid sequence, composition, and resulting three-dimensional structure. Studies have aimed to pinpoint specific residues and recurring motifs that are essential for the peptide's interaction with bacterial targets and subsequent antimicrobial effect.
Analysis of Repeated Sequence Motifs (e.g., ATRA) and Their Contributions
Within the sequence of this compound, an imperfectly repeated 11-amino acid motif, referred to as the ATRA motif, has been identified guidetopharmacology.org. This motif has served as a template for the design of shorter synthetic peptides, such as ATRA-1, ATRA-2, ATRA-1A, and a synthetic construct this compound:ATRA1-ATRA1, to investigate the contribution of specific residues within this repeating pattern to antimicrobial activity.
Research comparing the activity of these shorter peptides derived from the ATRA motif to the full-length this compound has provided insights into the significance of conserved residues. For instance, the synthetic peptide this compound:ATRA1-ATRA1, which features a modification where the second ATRA motif is altered to match the sequence of the first, demonstrated enhanced antimicrobial activity against Staphylococcus aureus compared to the parental this compound. The EC50 value for this compound:ATRA1-ATRA1 against S. aureus was determined to be 0.51 μg/ml, which was more effective than the 2.9 μg/ml EC50 observed for this compound. Studies on ATRA-1 and ATRA-2 variants against Francisella novicida also showed differing levels of activity, suggesting that subtle sequence variations within this motif can significantly impact potency.
Hydrophobicity and Cationicity Mapping for Functional Importance
A hallmark of many antimicrobial peptides, including cathelicidins, is their cationic and amphipathic nature. This compound is characterized as a highly cationic peptide, largely due to the presence of numerous lysine (B10760008) and arginine residues nih.govnih.gov. This positive charge facilitates electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS).
Hydrophobicity is also a critical factor, enabling the peptide to partition into the lipid bilayer of the bacterial membrane. The structure of full-length this compound includes a well-defined α-helix (residues Phe3 to Lys23) where one surface is lined with cationic residues and the other with hydrophobic residues, contributing to its amphipathicity nih.govguidetopharmacology.org. The balance between cationicity and hydrophobicity is crucial for effective membrane binding and disruption, which is a primary mechanism of action for many AMPs. Studies mapping the distribution of hydrophobic and cationic residues have helped to understand how the peptide interacts with lipid membranes, mimicking bacterial environments nih.gov.
Rational Mutagenesis and Truncation Studies on this compound
Rational design approaches, including mutagenesis and truncation studies, have been employed to systematically investigate the contribution of specific regions and individual amino acids within this compound to its structure and function.
Effects of N-terminal and C-terminal Modifications on Structure and Function
Structural analysis of full-length this compound revealed an N-terminal region that forms a defined α-helix, while the C-terminal segment appears to be largely unstructured nih.gov. Truncation studies, comparing the activity of the full-length peptide to shorter derivatives like the ATRA variants, have provided insights into the functional roles of these different regions. While full-length this compound has demonstrated potent antimicrobial activity, studies with truncated peptides have shown that even shorter segments derived from the sequence can retain or, in some cases, exhibit improved activity against specific pathogens. This suggests that the N-terminal helical region containing key cationic and hydrophobic residues is critical for activity, although the C-terminal tail might also play a role or modulate the mechanism of membrane interaction nih.gov.
Single Amino Acid Substitutions and Their Impact on Membrane Interactions
Site-directed mutagenesis allows for the examination of the impact of changing individual amino acid residues on peptide structure and function. In studies involving synthetic this compound derivatives like this compound:ATRA1-ATRA1, specific amino acid substitutions have been explored. For example, Ala->Phe and Pro->Leu substitutions at certain positions were found to increase hydrophobicity, potentially enhancing the peptide's interaction with hydrophobic environments like lipid membranes and stabilizing its helical structure upon membrane contact. These findings underscore how subtle changes in amino acid composition can influence the peptide's physicochemical properties, membrane binding affinity, and ultimately, its antimicrobial potency nih.gov.
Design and Synthesis of this compound Peptide Derivatives
The insights gained from SAR studies, including the identification of crucial motifs and the impact of specific residues and truncations, have facilitated the rational design and synthesis of novel this compound peptide derivatives peptidesciences.com. Synthetic peptides based on the ATRA motif, such as ATRA-1, ATRA-1A, and this compound:ATRA1-ATRA1, have been chemically synthesized to explore the therapeutic potential of shorter, modified sequences peptidesciences.com.
The synthesis of these derivatives allows for the systematic evaluation of how modifications to the native this compound sequence affect its antimicrobial spectrum, potency, and mechanism of action. For example, the synthetic peptide this compound:ATRA1-ATRA1 was designed to incorporate a modified repeated motif and demonstrated improved anti-biofilm activity compared to the parent this compound. These de novo designed peptides serve as valuable tools for dissecting the structural determinants of activity and can potentially serve as lead compounds for the development of new antimicrobial agents with tailored properties.
Research findings on the antimicrobial activity of this compound and some of its derivatives against specific bacteria are summarized in the table below:
| Peptide | Source/Design | Target Bacterium | EC50 (μg/ml) | Reference |
| This compound | Naja atra (Natural) | Staphylococcus aureus | 2.9 | |
| This compound | Naja atra (Natural) | Burkholderia thailandensis | ~3.0 μg/ml (~0.877 μM) | |
| LL-37 | Human (Natural) | Staphylococcus aureus | 1.27 - 1.3 | |
| LL-37 | Human (Natural) | Francisella novicida | ~0.22 μg/ml (50 nM) | |
| This compound:ATRA1-ATRA1 | Synthetic (Modified this compound) | Staphylococcus aureus | 0.51 | |
| ATRA-1 | Synthetic (from this compound) | Francisella novicida | High activity (μM) | |
| ATRA-1A | Synthetic (from this compound) | Burkholderia thailandensis | 6.94 |
Incorporation of Non-Canonical Amino Acids
Incorporating non-canonical amino acids (ncAAs) into peptides is a strategy used to enhance their properties, such as proteolytic stability, membrane permeability, and conformational rigidity asm.orgfrontiersin.org. ncAAs are amino acids beyond the standard 20 canonical ones, often featuring unique side chains asm.orgresearchgate.net. This modification approach can lead to improved bioactivity and selectivity. For example, enhancing cationicity through the incorporation of amino acids like lysine or arginine can increase antimicrobial activity and selectivity for negatively charged bacterial membranes over zwitterionic mammalian cells asm.org.
Cyclization and Linker Strategies for Enhanced Stability
Peptide cyclization is a widely used strategy to improve peptide stability, bioavailability, and binding affinity by imposing conformational constraints and increasing resistance to proteolytic degradation tandfonline.comnih.govuniupo.it. Cyclization can be achieved through various methods, including head-to-tail cyclization or side-chain cyclization via disulfide bridges, lactam bridges, or lactone bridges tandfonline.comnih.gov. Natural cyclic peptides often exhibit enhanced stability and cell permeability tandfonline.com.
Enantiomeric Forms of this compound and Its Derivatives
The use of D-amino acid enantiomers in peptide design is another strategy to improve stability, particularly against proteolytic degradation by L-amino acid-specific proteases asm.orgtandfonline.com. Peptides composed entirely of D-amino acids (all-D peptides) are chiral opposites of their L-amino acid counterparts but can retain similar antimicrobial activity researchgate.netplos.orgnih.gov.
Synthesis of D-Enantiomers and Chiral Control
The synthesis of D-enantiomers of peptides involves utilizing D-amino acids during peptide synthesis. This can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected D-amino acids mdpi.com. Chiral control during synthesis is crucial to ensure high enantiomeric purity of the final peptide nih.govnih.gov. Methods for synthesizing D-amino acids with high enantiomeric excess have been developed, including enzymatic approaches nih.gov. While the synthesis of D-enantiomers of this compound itself was not specifically detailed, studies have reported the synthesis and testing of the D-enantiomer of the ATRA-1A peptide, a derivative of this compound researchgate.netnih.govplos.org.
Comparative Analysis of L- and D-Peptide Activity and Conformation
Comparative studies between L- and D-enantiomers of antimicrobial peptides, including derivatives of this compound, have shown that D-peptides can maintain antimicrobial activity comparable to their L-counterparts researchgate.netplos.orgnih.gov. For example, the D-enantiomer of ATRA-1A exhibited antimicrobial activity against Burkholderia thailandensis with an EC50 in the range of the L-enantiomer researchgate.netplos.org. Similarly, an all-D-amino acid version of human cathelicidin (B612621) LL-37, which is resistant to trypsin digestion, maintained antimicrobial activity and anti-biofilm properties researchgate.netplos.orgnih.gov.
While the antimicrobial activity can be similar, the conformational properties of L- and D-peptides can differ. However, studies on D-LL-37 showed no statistically significant difference in hemolytic activity compared to the L-form nih.gov. The mechanism of action might also be affected by the chirality; for instance, the truncated L- and D-ATRA-1A isomers showed differences in their membrane disruption mechanisms compared to the full-length this compound mdpi.comnih.gov. The similar activity despite opposite chirality suggests that the mechanism of action primarily involves interactions with the bacterial membrane bilayer rather than specific chiral receptors researchgate.net.
Table 1: Comparative Antimicrobial Activity of L- and D-Peptides
| Peptide | Chirality | Target Bacterium | EC50 (µM) | Reference |
| ATRA-1A | L | B. thailandensis | 9.83 | researchgate.net |
| D-ATRA-1A | D | B. thailandensis | In range of L | researchgate.netplos.org |
| LL-37 | L | B. thailandensis | 1.87 | researchgate.netplos.org |
| D-LL-37 | D | B. thailandensis | 3.64 | researchgate.netplos.org |
| LL-37 | L | Staphylococcus aureus | 1.27 µg/ml | nih.gov |
| D-LL-37 | D | Staphylococcus aureus | 12.7 µg/ml | nih.gov |
Note: EC50 values can vary depending on the specific assay conditions and bacterial strain.
Computational Design and In Silico Optimization of this compound Analogues
Computational design and in silico optimization play a significant role in the development of peptide therapeutics, allowing for the rational exploration of sequence modifications and the prediction of peptide properties nih.govelifesciences.orgbiorxiv.orgelifesciences.org. These methods can guide the design of peptides with enhanced activity, selectivity, and stability before experimental synthesis and testing.
Peptide Docking and Molecular Dynamics Simulations with Membrane Models
Computational approaches, including peptide docking and molecular dynamics (MD) simulations, are valuable tools for studying the interaction of peptides with biological membranes and identifying potential molecular targets nih.govmdpi.comresearchgate.netnih.gov. For this compound and its analogues, these simulations can provide insights into how the peptide inserts into or interacts with lipid bilayers, the conformational changes it undergoes, and the mechanism of membrane disruption nih.gov.
Peptide docking simulations can predict the binding orientation and affinity of peptides to membrane models or specific protein targets within the membrane mdpi.com. Molecular dynamics simulations provide a dynamic view of the peptide-membrane interaction over time, allowing researchers to observe processes such as peptide insertion, pore formation, and lipid rearrangement nih.gov.
Studies involving this compound have utilized techniques like NMR spectroscopy in the presence of lipid vesicles to mimic bacterial membranes and characterize the peptide's structure and interaction nih.govfrontiersin.orgfrontiersin.org. Fluorescence quenching experiments have also been used to study membrane disruption by this compound nih.gov. Computational studies, including molecular dynamics analysis, have been employed to investigate the interaction of this compound and other AMPs with potential molecular targets in bacteria, such as enzymes involved in cell wall synthesis or outer membrane proteins researchgate.netnih.gov. These simulations can help to identify the most probable molecular targets and understand the interaction mechanisms at an atomic level researchgate.netnih.gov.
Table 2: Computational Studies on this compound and Other AMPs
| Peptide(s) | Computational Method(s) | Focus | Findings | Reference |
| This compound, Bactenecin, Cath BF, Citropin 1.1, DP7, Tachyplesin, WAM-1 | Docking score calculation, Binding energy, Dissociation constant, Molecular dynamics analysis | Interaction with potential molecular targets in Acinetobacter baumannii | Identified probable targets including MurB, Omp 33-36, and MurE. Suggested oligomerization capacity and interaction in oligomeric states. | researchgate.netnih.gov |
| This compound | Computer Simulation (implied by context) | Interaction with liposomes (membrane models) | Data consistent with membrane thinning or transient pore formation mechanism. nih.gov | nih.gov |
| This compound-ATRA1-ATRA1 | Biophysical techniques (used in conjunction with implied computational analysis) | Interaction with tumor and non-tumor model membranes | Strong interaction with anionic lipids in tumoral membranes, suggesting electrostatic interaction as a mechanism. preprints.org | preprints.org |
Computational design workflows can involve generating peptide models, conformational sampling in membrane-like environments, estimating transfer free energies, and performing docking simulations to predict binding topologies mdpi.com. These in silico approaches accelerate the design process and reduce the need for extensive experimental screening.
Machine Learning Approaches for Activity Prediction and Design
Machine learning (ML) approaches have emerged as powerful tools in the field of antimicrobial peptide (AMP) discovery and design, offering computational methods to predict peptide activity and generate novel sequences nih.govmyleague.vn. These methods can analyze complex relationships between peptide sequences, their physicochemical properties, and observed biological activities, moving beyond traditional labor-intensive experimental screening and rational design based solely on limited SAR data.
Various ML algorithms and computational strategies have been applied to AMP research, including statistical modeling, quantitative structure-activity relationship (QSAR) studies, genetic algorithms, and deep learning techniques such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs). These approaches often rely on datasets of known AMPs and inactive peptides to train models that can then predict the activity of new or hypothetical sequences.
This compound and its variants have been utilized in such machine learning studies. For instance, the latent space positions of peptides including this compound have been identified and used in VAE models to guide the generation of new peptide sequences. By exploring the continuous representation of peptides within the VAE's latent space, researchers can generate novel sequences with predicted antimicrobial activity. Studies have demonstrated the potential of these generative deep learning methods to produce peptide sequences with experimentally verifiable antimicrobial activity against various bacteria.
Furthermore, this compound and its derivatives like this compound-BAAMP and this compound-ATRA1-ATRA1 have been included in datasets used to train machine learning models for predicting antibiofilm activity. These models analyze sequence-based features and physicochemical properties to distinguish between peptides with and without antibiofilm properties and can predict the potential efficacy of new peptide candidates. Computational design strategies, sometimes incorporating ML predictions, have also been employed to design novel AMPs active against specific multidrug-resistant bacteria, referencing studies on peptides like this compound in the process nih.gov.
The features used in these ML models often encompass physicochemical properties such as net charge, hydrophobicity, and amino acid composition, as well as sequence-based descriptors. By learning from the characteristics of known active and inactive peptides, ML models can provide predictions that inform the design of this compound analogues with potentially enhanced or targeted activities.
The application of machine learning in this domain facilitates the high-throughput screening of virtual peptide libraries and the de novo design of sequences optimized for desired properties, complementing experimental SAR studies and accelerating the discovery pipeline for new antimicrobial agents based on templates like this compound.
Machine Learning Model Performance Metrics
| Metric | Value | Description | Source |
| Classification Accuracy | >98% | For predicting antibiofilm peptide activity | |
| Regression Model MCC Score | >0.81 | For predicting antibiofilm peptide effectiveness | |
| VAE Predicted P(AMP) (mean) | 0.44 ± 0.002 | Mean predicted probability of being an AMP |
Experimental Activity (EC50 in µg/mL) of VAE-Generated Peptides (Series 1 & 2) Against Select Bacteria
| Peptide Series & Step | E. coli | A. baumannii | S. aureus | Source |
| Series 1, 0.66 | 308 | 400 | 11 | |
| Series 1, 0.99 | 11 | 36 | 0.4 | |
| Series 2, 0.33 | Inactive | 65 | 69 | |
| Series 2, 0.66 | 84 | 13 | 11 | |
| Series 2, 0.99 | 0.2 | 0.8 | Inactive |
Note: "Inactive" indicates no activity observed at the tested concentrations.
Comparative Academic Analyses and Evolutionary Context of Na Cath
Comparative Biophysical and Mechanistic Studies with Human Cathelicidin (B612621) LL-37
Comparative studies between NA-CATH and human cathelicidin LL-37 reveal both similarities and differences in their biophysical properties and mechanisms of action. Both peptides are cationic, a characteristic common to many AMPs that facilitates interaction with the negatively charged bacterial cell membrane openbiochemistryjournal.com. LL-37 is known to adopt an α-helical structure in membrane-mimicking environments, which is crucial for its interaction with lipid bilayers and subsequent membrane disruption openbiochemistryjournal.comnih.gov. This interaction is often described by models such as the carpet model, where peptides accumulate on the membrane surface and cause destabilization openbiochemistryjournal.com.
Biophysical studies, including Circular Dichroism (CD) experiments, have also been conducted on this compound to characterize its secondary structure in different conditions frontiersin.org. Similar to LL-37, this compound can exhibit helical characteristics, particularly in environments that mimic biological membranes frontiersin.org. However, the presence of a proline residue in the sequence of this compound may influence its helical propensity and flexibility compared to peptides like LL-37, which lack such a residue in their core helical region frontiersin.org. This structural difference could lead to variations in their precise membrane interaction mechanisms.
Functionally, both this compound and LL-37 demonstrate antimicrobial activity against a range of bacteria. Comparative studies against Staphylococcus aureus showed that LL-37 and this compound have similar potency in vitro. nih.gov However, against Escherichia coli and other Gram-negative bacteria, this compound was found to be more potent than LL-37 in earlier studies. nih.gov Against Burkholderia thailandensis, both LL-37 and this compound showed antimicrobial effects, with reported EC50 values of 1.87 μM for LL-37 and 0.877 μM for this compound, suggesting this compound might be slightly more potent against this specific pathogen. plos.orgresearchgate.net
The mechanism of bacterial killing by cathelicidins like LL-37 typically involves disrupting the bacterial cell membrane nih.gov. While the general principle of membrane interaction is shared, subtle structural differences between this compound and LL-37, potentially influenced by residues like proline in this compound, could lead to variations in the specific mode or efficiency of membrane perturbation or pore formation. Studies comparing the killing mechanisms of different cathelicidins, such as LL-37 and chicken CATH-2, have shown distinct morphological changes induced in bacteria, suggesting diverse mechanistic nuances within the cathelicidin family researchgate.net. Further detailed biophysical and mechanistic studies are needed to fully elucidate the precise interactions of this compound with bacterial membranes and compare them comprehensively with LL-37.
Data Table 1: Comparative Antimicrobial Activity (EC50 values)
| Peptide | Organism | EC50 (µM) | Source |
| This compound | B. thailandensis | 0.877 | plos.orgresearchgate.net |
| LL-37 | B. thailandensis | 1.87 | plos.orgresearchgate.net |
| This compound | S. aureus | ~2.9 µg/ml | nih.gov |
| LL-37 | S. aureus | ~7 µg/ml | nih.gov |
Note: EC50 values can vary depending on the experimental conditions and bacterial strain. The values for S. aureus were reported in µg/ml in the source, approximate molarity conversion would require knowing the exact peptide molecular weight used in that study.
Functional and Structural Comparisons with Other Vertebrate Cathelicidins (e.g., SMAP-29)
Cathelicidins are found across a wide range of vertebrate species, and comparative studies highlight the structural and functional diversity within this peptide family. This compound, from the Chinese cobra, shares the characteristic cathelicidin structure of a conserved N-terminal cathelin domain and a variable C-terminal antimicrobial peptide domain researchgate.netnih.gov. This structural organization is conserved in other vertebrate cathelicidins, including human LL-37 and sheep SMAP-29 openbiochemistryjournal.complos.orgpeptide.com.
Functional comparisons of this compound with other vertebrate cathelicidins, such as SMAP-29 (Sheep Myeloid Antimicrobial Peptide 29), reveal differences in their antimicrobial spectrum and potency. SMAP-29 is known for its high activity against Pseudomonas strains and other Gram-negative bacteria, as well as multidrug-resistant pathogens peptide.com. In a study against B. thailandensis, SMAP-29 showed an EC50 value of 0.628 μM, which was slightly lower (indicating higher potency) than that of this compound (0.877 μM) and LL-37 (1.87 μM) against this organism plos.orgresearchgate.net. This suggests that while all are effective, their relative potency can vary depending on the target microorganism.
Comparisons of snake cathelicidins, such as this compound and cathelicidin-BF, have shown high homology in their mature peptide sequences compared to cathelicidins from other snake species mdpi.com. For instance, Hydrostatin-AMP2 from Hydrophis cyanocinctus showed notable homology with this compound, BF-CATH, and OH-CATH, with differences primarily in charged residues that can influence electrostatic interactions with microbes mdpi.com. These comparisons underscore the diversification of the antimicrobial domain within the cathelicidin family across different species.
Data Table 2: Comparative Antimicrobial Activity against B. thailandensis
| Peptide | Source Organism | EC50 (µM) | Source |
| This compound | Naja atra | 0.877 | plos.orgresearchgate.net |
| SMAP-29 | Sheep | 0.628 | plos.orgresearchgate.net |
| LL-37 | Human | 1.87 | plos.orgresearchgate.net |
Phylogenetic Analysis of Cathelicidin Genes from Various Species
Phylogenetic analysis of cathelicidin genes provides a framework for understanding the evolutionary history and relationships of this compound within the broader cathelicidin family across different vertebrate lineages. Cathelicidin genes are characterized by a conserved structure with four exons, where the first three encode the signal peptide and cathelin domain, and the fourth exon encodes the variable mature antimicrobial peptide nih.gov.
Studies have included this compound in phylogenetic analyses of cathelicidins, placing it among other snake cathelicidins researchgate.net. These analyses typically show distinct clustering of cathelicidins by major vertebrate groups (e.g., mammals, birds, reptiles, fish) nih.govresearchgate.netnih.gov. The presence of cathelicidin genes has been identified in a wide range of vertebrates, including hagfish, fish, amphibians, reptiles, birds, and mammals, indicating their ancient evolutionary origin plos.orgnih.gov.
Phylogenetic trees constructed using the conserved cathelin-like domain demonstrate the evolutionary relationships between cathelicidins from various species researchgate.net. This compound clusters with other reptilian cathelicidins, distinct from mammalian cathelicidins like human LL-37 and sheep SMAP-29 researchgate.net. The diversification of the mature peptide domain, encoded by the rapidly evolving fourth exon, is thought to be driven by selective pressures from the microbial environment nih.govplos.org.
Recent phylogenetic studies also suggest complex evolutionary events, including gene duplication and loss, have shaped the cathelicidin repertoire in different lineages biorxiv.org. For example, in mammals, there appears to have been a duplication event leading to distinct cathelicidin gene clusters biorxiv.org. The position of amphibian cathelicidins in phylogenetic trees has been suggested to fill an evolutionary gap between fish and reptilian cathelicidins nih.gov. These analyses collectively position this compound as a member of the reptilian cathelicidin lineage, which has evolved independently from mammalian cathelicidins for millions of years, leading to distinct mature peptide sequences and potentially varied functions.
Evolutionary Pressures and Diversification of Antimicrobial Peptides in Reptiles
Reptiles inhabit diverse environments and are exposed to a wide array of microorganisms, leading to strong evolutionary pressures on their innate immune systems, including the diversification of antimicrobial peptides researchgate.net. Snake venoms, in particular, have been hypothesized to contain antimicrobial components that evolved as a defense mechanism against microorganisms present on prey oatext.com. Cathelicidins, along with other AMP families, are found in snake venoms and other tissues, contributing to the reptile's defense against infection researchgate.netoatext.com.
The variable C-terminal domain of cathelicidins, which encodes the mature antimicrobial peptide, is a hotspot for evolutionary diversification nih.govplos.org. This variability is thought to be driven by positive selection as reptiles co-evolve with their pathogens sci-hub.se. The specific microbial challenges faced by different reptile species in their unique ecological niches likely contribute to the selection and diversification of their AMP repertoire, including the specific sequence and characteristics of peptides like this compound.
The presence of multiple cathelicidin genes or variants within a single reptile species, as observed in some vertebrates, further contributes to the diversity of their antimicrobial defense sci-hub.se. This allows for the production of a suite of peptides with potentially different target specificities and mechanisms of action. The study of reptilian AMPs, such as this compound, provides valuable insights into the evolutionary strategies employed by these ancient vertebrates to combat microbial threats.
Comparison of this compound with Non-Cathelicidin Antimicrobial Peptides (e.g., Defensins, Magainins)
This compound belongs to the cathelicidin family, which is one of the major classes of antimicrobial peptides found in vertebrates. Other prominent classes include defensins and magainins researchgate.netplos.orgbiosynth.com. While all these peptides are part of the innate immune system and exhibit antimicrobial activity, they differ significantly in their structure, mechanism of action, and evolutionary history.
Defensins are typically smaller peptides than cathelicidins and are characterized by a conserved structural motif featuring multiple cysteine residues that form disulfide bonds researchgate.net. These disulfide bonds contribute to the stability of the defensin (B1577277) structure. Examples include human alpha-defensins and beta-defensins nih.govuniprot.org. Defensins employ various mechanisms to kill microbes, including membrane permeabilization and interaction with intracellular targets uniprot.org.
Magainins, first isolated from the skin of the African clawed frog (Xenopus laevis), are another class of helical AMPs biosynth.com. Magainin 2 is known for its membrane-disrupting activity, often forming pores in microbial membranes leading to cell lysis biosynth.com. Unlike defensins, magainins typically lack cysteine residues and disulfide bonds.
This compound, as a cathelicidin, shares the characteristic gene structure and precursor processing involving a cathelin domain, which is distinct from the synthesis and processing of defensins and magainins nih.govplos.org. While cathelicidins and magainins can both form helical structures and target microbial membranes, their specific sequences, charge distribution, and the precise nature of their membrane interactions can differ. Defensins, with their disulfide-bonded structure, represent a structurally distinct class with potentially different membrane interaction mechanisms compared to the linear helical structures often adopted by cathelicidins and magainins.
Comparative studies of the activity spectrum and potency of this compound against a wide range of pathogens alongside representative defensins and magainins would provide a clearer picture of its unique contribution to the innate immune defense compared to these other AMP families. While some studies compare cathelicidins (like LL-37 or CATH-2) with other AMPs like histatin 5 in terms of specific activities like antifungal mechanisms, a direct comprehensive comparison of this compound with a broad panel of defensins and magainins is needed to fully understand its relative strengths and specificities asm.org.
Table 3: Comparison of Major AMP Classes
| Feature | Cathelicidins (e.g., this compound, LL-37) | Defensins (e.g., Human Alpha-Defensin 1) | Magainins (e.g., Magainin 2) |
| Precursor Structure | Conserved cathelin domain + variable AMP | Signal peptide + mature peptide | Signal peptide + mature peptide |
| Mature Peptide Structure | Often forms α-helix, can be influenced by residues like proline | β-sheet structure stabilized by disulfide bonds | Often forms α-helix |
| Cysteine Residues | Generally few or none in mature peptide | Multiple, forming disulfide bonds | Generally none |
| Mechanism of Action | Membrane disruption (e.g., carpet model), intracellular targets | Membrane permeabilization, intracellular targets | Membrane disruption (e.g., pore formation) |
| Evolutionary Origin | Ancient, found across many vertebrates | Widespread in vertebrates and invertebrates | Primarily found in amphibians |
Advanced Methodologies and Analytical Techniques in Na Cath Research
Spectroscopic Approaches for Peptide Characterization
Spectroscopic methods offer powerful tools for characterizing the structural and functional aspects of NA-CATH, both in solution and in the presence of model membranes.
Fluorescence Spectroscopy for Binding and Permeabilization Studies
Fluorescence spectroscopy is widely employed to investigate the interaction of this compound with lipid membranes and to assess its ability to induce membrane permeabilization. Techniques such as fluorescence requenching experiments provide insights into the peptide's interaction kinetics and its effects on membrane integrity. Studies utilizing fluorescence requenching have indicated that the interaction of full-length this compound with liposomes, mimicking bacterial membranes, is consistent with mechanisms involving membrane thinning or transient pore formation nih.gov.
Furthermore, fluorescence-based permeabilization assays, often using probes like ethidium (B1194527) bromide, are used to quantify the extent of membrane disruption. An increase in fluorescence signal from ethidium bromide, which binds to DNA upon entry into the cell, indicates the formation of pores or significant damage to the bacterial membrane, allowing the probe to cross the membrane barrier researchgate.net. Research has shown that this compound can induce depolarization of bacterial membranes, with one study reporting a depolarization value of >35% after incubation, suggesting its pore-forming activity researchgate.net. The kinetics of permeabilization can also be monitored using fluorescence, providing information on how quickly this compound affects membrane integrity researchgate.netnih.gov.
Infrared and Raman Spectroscopy for Conformational Analysis
Infrared (IR) spectroscopy is a valuable technique for determining the secondary structure of peptides and analyzing conformational changes upon interaction with different environments, such as lipid membranes. The analysis of specific spectral regions, like the amide I band (typically 1600-1700 cm⁻¹), provides information about the peptide's secondary structure elements (e.g., alpha-helix, beta-sheet, random coil) acs.orgresearchgate.net.
Studies using infrared spectroscopy have revealed that the secondary structure of this compound in aqueous buffer and in the presence of neutral small unilamellar vesicles (POPC) is largely unordered. However, the peptide adopts a slightly alpha-helical conformation when interacting with multicomponent lipid vesicles, particularly those mimicking tumoral membranes (e.g., MCF-7 vesicles). This conformational change was more pronounced with tumoral model membranes compared to non-tumoral ones (e.g., HaCaT model membrane) preprints.org.
IR spectroscopy can also probe the effects of peptide interaction on the lipid environment. Analysis of the symmetric stretching vibration of the methylene (B1212753) band (2970-2820 cm⁻¹) provides a sensitive marker of lipid order, while the ester carbonyl stretching vibration band (1725-1740 cm⁻¹) indicates interfacial hydration preprints.org. Studies on the interaction of a modified this compound peptide with model membranes using FTIR spectroscopy showed shifts in the C=O stretching band to higher wavenumbers with increasing peptide concentration, suggesting a weakening of hydrogen bonds and a dehydration effect on the carbonyl groups preprints.org. This indicates that the peptide can bind to and release water molecules from the lipid surface preprints.org.
The following table summarizes some findings on the conformational analysis of this compound using infrared spectroscopy:
| Environment | Observed Conformation (IR Spectroscopy) | Reference |
|---|---|---|
| Aqueous buffer | Unordered | preprints.org |
| POPC neutral lipid vesicles | Unordered | preprints.org |
| Multicomponent lipid vesicles | Slightly α-helix | preprints.org |
| Tumoral model membranes (MCF-7) | More pronounced α-helix content | preprints.org |
| HaCaT model membrane | Negligible conformational change | preprints.org |
Raman spectroscopy is another vibrational spectroscopic technique that can provide complementary information on peptide conformation and dynamics horiba.comacs.org. While not as extensively detailed for this compound in the provided search results as IR spectroscopy, Raman spectroscopy is sensitive to molecular vibrations and can be used to study protein secondary structure, disulfide bonds, and the environment of aromatic amino acid residues like tyrosine and tryptophan horiba.comcore.ac.ukspectroscopyonline.comnih.gov. Its application to membrane-bound proteins allows for the assessment of conformational changes within the lipid environment core.ac.ukspectroscopyonline.com.
Microscopic Techniques for Visualizing Peptide-Membrane Interactions
Microscopic techniques offer the ability to directly visualize the interactions of this compound with membranes and observe the resulting morphological changes at high resolution.
Atomic Force Microscopy (AFM) for Membrane Surface Topography
Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of biological samples, including lipid bilayers and cell membranes, under near-native physiological conditions with nanometer resolution ucl.ac.ukmedsci.orgnih.gov. AFM can be used to visualize the effects of peptides on membrane structure, such as membrane thinning, pore formation, or complete disruption ucl.ac.ukrsc.org. It allows for dynamic investigations of peptide-membrane interactions over time ucl.ac.uk.
While the provided search results highlight the utility of AFM in studying peptide-membrane interactions and visualizing morphological changes in cells treated with antimicrobial peptides ucl.ac.ukmedsci.orgrsc.org, specific detailed AFM studies focusing solely on the direct visualization of this compound interacting with membranes were not found within this set of results. However, based on the established applications of AFM in peptide research, this technique is highly relevant for investigating how this compound affects the surface topography and integrity of model and biological membranes.
Biochemical Assays for Elucidating Molecular Targets
Biochemical assays are essential for identifying and characterizing the molecular targets of peptides like this compound within target cells, particularly bacteria. These assays measure specific molecular interactions or enzymatic activities that are affected by the peptide bioduro.comacs.org.
While many antimicrobial peptides exert their effects primarily through membrane disruption, some may also have intracellular targets. Identifying these targets is crucial for understanding the complete mechanism of action. A computational study investigating probable molecular targets of several antimicrobial peptides, including this compound, in Acinetobacter baumannii utilized methods like docking score calculation, binding energy analysis, and molecular dynamics simulations nih.gov. This study suggested several potential molecular targets for this compound, including:
UDP-N-acetylenol-pyruvoyl-glucosamine reductase (MurB)
33-36 kDa outer membrane protein (Omp 33-36)
UDP-N-acetylmuramoyl-l-alanyl-d-glutamate-2,6-diaminopimelate ligase (MurE)
Porin Subfamily Protein (PorinSubF) nih.gov
These computationally suggested targets would require experimental validation through biochemical assays. Such assays could involve testing the effect of this compound on the activity of purified enzymes (e.g., MurB, MurE) or its binding to isolated membrane proteins (e.g., Omp 33-36, PorinSubF) bioduro.com. Biochemical assays can provide quantitative data on the affinity of this compound for these targets and the functional consequences of their interaction, helping to confirm or refute the computationally predicted interactions bioduro.comacs.org.
Enzyme Inhibition Assays (if this compound interacts with intracellular enzymes)
Quantitative Microbiological Assays
Quantitative microbiological assays have been instrumental in evaluating the effectiveness of this compound against different bacterial species. These studies typically involve determining the minimum inhibitory concentrations (MICs) or half maximal effective concentrations (EC50) required to inhibit bacterial growth or exert bactericidal effects.
Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-negative and Gram-positive bacteria. For instance, this compound has shown effectiveness against Staphylococcus aureus, a Gram-positive bacterium, with an EC50 value reported as 2.9 μg/ml. Its activity has also been tested against Gram-negative bacteria, including Burkholderia thailandensis. Against B. thailandensis, this compound was found to have an EC50 value of 0.877 μM (approximately 3.0 μg/ml), demonstrating comparable effectiveness to other known cathelicidins like SMAP-29 and LL-37 against this organism.
These quantitative assessments provide fundamental data on the concentrations at which this compound can inhibit or kill bacterial populations in vitro.
In Vitro Biofilm Formation and Dispersion Assays
Bacterial biofilms represent a significant challenge in treating infections due to their increased resistance to antimicrobial agents. In vitro assays investigating the effect of this compound on biofilm formation and dispersion have yielded valuable insights into its potential in combating biofilm-associated infections.
Studies have shown that this compound can inhibit the formation of biofilms by certain bacteria. It has been reported to inhibit biofilm production by Staphylococcus aureus. Furthermore, this compound has demonstrated the ability to prevent biofilm formation by Burkholderia thailandensis. In one study, this compound showed at least 50% biofilm inhibition of B. thailandensis at concentrations at or above 3 μg/ml.
However, the effectiveness of this compound on biofilms appears to be species-dependent. Research indicates that this compound did not inhibit Pseudomonas biofilm formation. Additionally, while effective at preventing B. thailandensis biofilm formation, this compound did not show the ability to eradicate pre-formed biofilms of this bacterium.
These findings highlight this compound's potential as an agent to prevent the establishment of biofilms by certain pathogens, although its capacity to disperse existing biofilms may be limited or absent depending on the bacterial species.
Time-Kill Kinetics of Bacterial Populations
Time-kill kinetics assays provide information on the rate at which an antimicrobial compound reduces the viability of a bacterial population over time at specific concentrations. These assays are crucial for understanding the speed and mechanism of antimicrobial action.
Time-kill kinetics studies have been conducted to assess the bactericidal rate of peptides related to this compound, and in some cases, this compound itself or its derivatives have been included or referenced in such studies. For example, while direct time-kill curves for this compound were not explicitly detailed in every search result, studies on related peptides and cathelicidins, often compared to or derived from this compound, utilize this methodology to show rapid bactericidal activity against bacteria like E. coli and Pseudomonas aeruginosa. The mechanism of action of this compound itself has been linked to membrane disruption or pore formation, which typically leads to relatively rapid killing kinetics.
Although specific detailed time-kill curves solely for this compound against a broad panel of bacteria were not comprehensively presented in the provided snippets, the application of this methodology in evaluating the activity of related cathelicidins and the described membrane-targeting mechanism of this compound support the relevance of time-kill kinetics in understanding its antimicrobial speed of action.
Theoretical Frameworks and Future Academic Research Trajectories for Na Cath
Refined Models for Peptide-Membrane Interaction Specificity
NA-CATH's mechanism of action is closely linked to its interaction with microbial membranes. researchgate.netpreprints.orgnih.gov As a cationic and amphipathic peptide, it is attracted to the negatively charged surfaces of bacterial membranes, primarily through electrostatic interactions with anionic lipids like phosphatidylserine (B164497). preprints.org Upon contact, this compound is believed to insert into the membrane, adopting an alpha-helical conformation in the presence of lipid vesicles, which mimic bacterial membranes. researchgate.netpreprints.orgnih.gov
Current research suggests that this compound can induce membrane disruption through mechanisms such as membrane thinning or transient pore formation, leading to leakage and cell lysis. nih.gov Studies using liposomes with varying lipid compositions have shown that the peptide's effect is dependent on both its concentration and the membrane's lipid composition, with a stronger interaction observed with lipids present in tumoral membranes, particularly phosphatidylserine. preprints.org Furthermore, this compound's behavior can shift from general membrane disruption to pore-based lysing depending on the lipid phases present in the membrane. nih.govgenscript.com
Future research will focus on refining these models by:
Investigating the precise structural changes of this compound upon interaction with different membrane environments using advanced spectroscopic techniques and computational simulations.
Mapping the specific binding sites of this compound on various microbial membrane lipids to understand the molecular determinants of its selectivity.
Developing dynamic models that capture the kinetics of this compound insertion, reorientation, and pore formation in real-time.
Exploring the influence of membrane fluidity and curvature on this compound activity.
Elucidating the Role of Lipid Rafts and Membrane Heterogeneity in this compound Activity
Biological membranes are not homogeneous; they contain specialized microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids. inventbiotech.comacs.org These rafts play crucial roles in various cellular processes and are also believed to be essential in bacteria. inventbiotech.comnih.gov
While the direct interaction of this compound with lipid rafts has not been extensively studied, research on other antimicrobial peptides suggests that they can affect membrane domain structure and induce phase separation. nih.gov Given this compound's membrane-disruptive properties, it is plausible that lipid rafts and other forms of membrane heterogeneity influence its binding and mechanism of action. asm.org
Future academic research should aim to:
Determine if this compound preferentially interacts with or localizes to lipid rafts in bacterial or eukaryotic membranes.
Investigate how the presence and composition of lipid rafts affect the efficacy and specificity of this compound.
Explore whether this compound can induce changes in lipid raft structure or dynamics.
Utilize advanced microscopy techniques to visualize the interaction of this compound with heterogeneous membrane structures.
Exploring this compound as a Scaffold for Rational Drug Design beyond Direct Antimicrobial Action
This compound's inherent properties, such as its cationic and amphipathic nature, alpha-helical structure, and membrane-disruptive activity, make it a compelling scaffold for the rational design of novel therapeutic agents. researchgate.netnih.govnih.gov While its direct antimicrobial action is well-documented, its potential extends to other areas, including anti-tumoral activity. preprints.org
Synthetic peptides derived from this compound, such as this compound:ATRA1-ATRA1, have shown enhanced antimicrobial and anti-biofilm activity compared to the parental peptide. nih.govmdpi.com This demonstrates the potential for modifying the this compound sequence to improve its therapeutic properties. nih.govresearchgate.net Furthermore, studies have explored the impact of peptide length and amino acid substitutions on membrane disruption and activity. mdpi.comresearchgate.net
Future research trajectories in this area include:
Designing and synthesizing this compound analogs with modified sequences to enhance specificity towards target membranes (e.g., cancer cells vs. healthy cells) and reduce potential off-target effects. preprints.org
Developing peptide-based drug conjugates using the this compound scaffold to deliver other therapeutic molecules to specific cellular targets.
Exploring the potential of this compound derivatives as a scaffold for developing anti-biofilm agents that target intracellular pathways essential for biofilm development, rather than just inhibiting attachment. researchgate.net
Investigating the structure-activity relationships of this compound and its derivatives in detail to guide the design of peptides with tailored properties. acs.org
Investigating Potential Modulatory Roles of this compound in Host-Pathogen Interactions
Beyond its direct killing of pathogens, antimicrobial peptides like cathelicidins are known to have immunomodulatory effects, influencing host immune responses to infection. nih.govresearchgate.net These effects can include chemotaxis of immune cells, neutralization of lipopolysaccharides, promotion of angiogenesis, and wound healing. nih.gov
While this compound's primary focus has been on its antimicrobial and anti-biofilm activities, its potential role in modulating host-pathogen interactions warrants further investigation. nih.govresearchgate.net Understanding these interactions could reveal novel therapeutic strategies that leverage the host immune system in conjunction with this compound.
Future academic research should explore:
The ability of this compound to modulate the production of cytokines and chemokines by host immune cells.
Its potential to influence the recruitment and activity of phagocytes and other immune cells at the site of infection.
Whether this compound can directly interact with host cell receptors involved in immune signaling.
The impact of this compound on the host microbiome and its potential to influence commensal bacteria.
Integration of this compound Research into Broader Synthetic Biology and Nanobiotechnology Applications
The unique properties of this compound, particularly its ability to interact with and disrupt membranes, make it a valuable component for applications in synthetic biology and nanobiotechnology. researchgate.net
Its defined structure, especially the alpha-helical region, and its membrane-inserting capabilities could be leveraged in the design of novel biomaterials and nanostructures. nih.gov
Future research in this area could involve:
Incorporating this compound or its active fragments into synthetic membranes or liposomes for targeted drug delivery systems. researchgate.net
Utilizing this compound as a building block for creating antimicrobial surfaces or coatings for medical devices and implants.
Developing self-assembling peptide nanostructures based on the this compound sequence for various biomedical applications.
Exploring the use of this compound in synthetic biological systems for sensing or disrupting bacterial populations.
Identification of Novel Naja atra Venom Components and Their Synergistic Effects with this compound
Snake venoms are complex mixtures of diverse bioactive molecules, including proteins, enzymes, and peptides. mdpi.comresearchgate.net this compound is just one component of Naja atra venom, which contains a wide array of substances with potential biological activities. frontiersin.orgmdpi.com
Investigating other components of Naja atra venom and their potential synergistic effects with this compound could lead to the discovery of novel therapeutic combinations. mdpi.com Some studies have already identified other cathelicidin-related peptides in snake venoms. frontiersin.orgmdpi.comnih.gov
Future academic research should focus on:
Employing advanced proteomic and transcriptomic techniques to comprehensively identify all components of Naja atra venom.
Screening isolated venom components for antimicrobial, immunomodulatory, or anti-biofilm activities.
Investigating potential synergistic interactions between this compound and other venom components against various pathogens or cancer cells.
Characterizing the mechanisms underlying any observed synergistic effects.
Compound Names and PubChem CIDs
Q & A
Q. What experimental techniques are recommended for characterizing NA-CATH’s secondary structure under varying solvent conditions?
Circular dichroism (CD) spectroscopy is the primary method for analyzing this compound’s secondary structure. Studies in solvents like phosphate buffer (Phos), trifluoroethanol (TFE), and sodium dodecyl sulfate (SDS) reveal helical content through mean residue ellipticity (MRE) values, particularly at 222 nm. For example, this compound exhibits stronger α-helical signatures in TFE compared to SDS, correlating with its membrane-disruptive activity .
Q. What are the key structural determinants of this compound’s antimicrobial activity?
this compound’s α-helical domain (residues Phe2-Phe18) is critical for membrane interaction, while its C-terminal flexibility, influenced by a proline residue at position 19, modulates oligomerization and activity. Truncated variants lacking this helical continuity show reduced efficacy, highlighting the importance of structural integrity .
Q. How does this compound compare to other cathelicidin-derived peptides in biofilm inhibition?
Static biofilm assays demonstrate this compound’s superior inhibition of Pseudomonas aeruginosa biofilms compared to LL-37. Dose-dependent disruption is quantified via crystal violet staining and confocal microscopy, with EC50 values often below 10 μM .
Q. What are the recommended controls for in vitro antimicrobial assays involving this compound?
Essential controls include:
- Vehicle-only (solvent) controls to exclude non-specific effects.
- Positive controls (e.g., polymyxin B for Gram-negative bacteria).
- Cytotoxicity assays using mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s efficacy data across bacterial strains?
Variability in minimum inhibitory concentrations (MICs) may stem from differences in bacterial membrane composition or experimental protocols. Standardizing growth media (e.g., cation-adjusted Mueller-Hinton broth), using reference strains, and combining MIC determinations with time-kill assays enhance reproducibility. Cross-validation via fluorescence quenching and NMR further validates mechanistic insights .
Q. What methodologies are optimal for analyzing this compound’s oligomerization states?
Molecular dynamics simulations paired with size-exclusion chromatography and analytical ultracentrifugation characterize dimeric, trimeric, and higher-order oligomers. Structural models (e.g., PDB IDs) provide docking scores and interface residue data (e.g., Lys residues), predicting functional configurations in biological membranes .
Q. How can researchers reconcile this compound’s potent in vitro activity with limited in vivo efficacy?
Serum protein binding and pharmacokinetic instability often reduce in vivo efficacy. Strategies include PEGylation to prolong half-life, co-administration with protease inhibitors, and humanized mouse models to mimic human physiology. Pharmacodynamic studies measuring tissue penetration and immune modulation are critical .
Q. What computational approaches predict this compound’s interactions with bacterial lipid components?
Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) model this compound’s binding to LPS and phospholipid bilayers. Parameters like ligand RMSD and interface residues (e.g., Lys23) are validated through mutagenesis and surface plasmon resonance .
Q. How do proline residues influence this compound’s structural dynamics and function?
Proline at position 19 disrupts helical continuity, increasing C-terminal flexibility. NMR studies in 30% TFE show defined α-helical regions upstream of proline, while downstream regions adopt random coils. This flexibility enhances membrane adaptation but may reduce stability in serum-rich environments .
Q. What experimental designs assess this compound’s immunomodulatory effects alongside antimicrobial activity?
Co-culture systems combining pathogens (e.g., Acinetobacter baumannii) with immune cells (e.g., macrophages) allow simultaneous evaluation of microbial killing and cytokine production (via ELISA/multiplex assays). Flow cytometry quantifies immune activation markers (e.g., CD86) under this compound treatment .
Methodological Frameworks
- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, probing this compound’s oligomerization in host-mimicking environments addresses novelty and relevance .
- Standardized Protocols : Adopt guidelines from Reviews in Analytical Chemistry for reproducible experimental design, including detailed methods, statistical validation, and data availability statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
